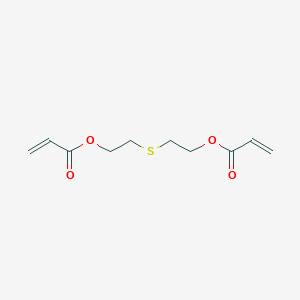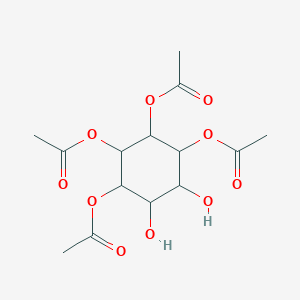
Epimedoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules similar to epimedoside often involves convergent synthetic routes, employing strategies like alkyne linchpin assembly, asymmetric desymmetrization, and diastereoselective aldol condensation. For example, the total synthesis of (-)-18-epi-peloruside A utilizes an alkyne linchpin strategy for assembling the natural product, highlighting the use of advanced synthetic techniques in constructing epimeric centers and achieving stereochemical control (Trost, Michaelis, & Malhotra, 2013).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized by their stereochemistry and the presence of multiple stereocenters. The synthesis of epimers, molecules that are mirror images of each other at one or more stereocenters, is a common focus in organic chemistry. Techniques such as NMR spectroscopy are crucial for characterizing these molecules and confirming their structure.
Chemical Reactions and Properties
This compound and similar compounds undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. For instance, [3 + 2] cycloaddition reactions involving nonstabilized azomethine ylides represent a key method for constructing nitrogen-containing heterocycles, a common structural feature in many bioactive molecules (Pandey, Bagul, & Sahoo, 1998).
Physical Properties Analysis
The physical properties of this compound-like compounds, including solubility, melting point, and crystal structure, are influenced by their molecular composition and structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are defined by its functional groups and molecular framework. Studies on epimerization highlight the sensitivity of these compounds to stereochemical changes, which can significantly affect their biological activity and chemical reactivity (Duengo et al., 2023).
Applications De Recherche Scientifique
Radiation Biodosimetry : Epimedoside has been studied for its role in radiation biodosimetry, specifically for assessing doses in mass casualty events involving radiation exposure (Sproull & Camphausen, 2016). It's considered a potential biodosimetry diagnostic tool for managing large-scale population exposures to radiation (Sproull, Camphausen, & Koblentz, 2017).
Anti-Osteoporosis Applications : The biotransformation of this compound by Cunninghamella blakesleana enriches rare flavonoids in herb epimedii, which has potential in developing anti-osteoporosis medicines or functional foods (Xiulan et al., 2015). Additionally, Epimedium has been shown to exert anti-osteoporosis effects by regulating estrogen-related targets and pathways (Xu et al., 2016).
Neurological and Mental Health : The aerial parts of Epimedium koreanum Nakai, containing this compound, have been used to stimulate hormone secretion in treating impotence, and Epimedium has significant antidepressant effects, especially in treating climacteric depression and post-stroke depression (Kim et al., 2008) (Shijin, 2015). Epimedii Herba shows activities on functional recovery from brain diseases, suggesting new clinical applications in the treatment of these conditions (Cho et al., 2017).
Antioxidant Capacity : this compound C, derived from E. wushanense, possesses strong antioxidant capacity, which can be applied in cosmetics, health products, and medicine (Juan-ping, 2008).
Orientations Futures
Mécanisme D'action
Target of Action
Epimedoside, a bioactive compound derived from the Epimedium plant, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, or low oxygen conditions . It is involved in various cellular processes, including cell survival, angiogenesis, and metabolism .
Mode of Action
This compound interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . It also enhances the expression of the COL1A1 protein under hypoxic conditions . The interaction between this compound and HIF-1α leads to changes in cellular processes, particularly those related to bone formation and osteoporosis treatment .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of the HIF-1 signaling pathway, which plays a key role in cellular responses to hypoxia . By targeting and inhibiting HIF-1α, this compound can influence the downstream effects of this pathway, including cell survival, angiogenesis, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its promotion of osteoblast differentiation and inhibition of HIF-1α . This leads to improved bone microstructures and reduced bone loss by decreasing bone marrow adipose tissue and enhancing bone formation . These effects make this compound a potential therapeutic agent for osteoporosis .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-3-hydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGOVKQDBSFQIU-RDYCXQFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





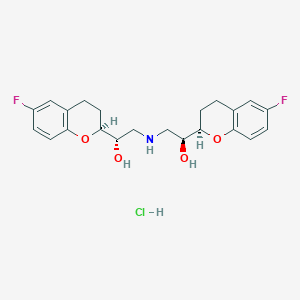

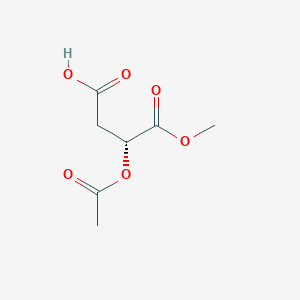
![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)
![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxycarbonylpropanoyl]azetidine-2-carboxylic Acid tert-butyl Ester](/img/structure/B16916.png)
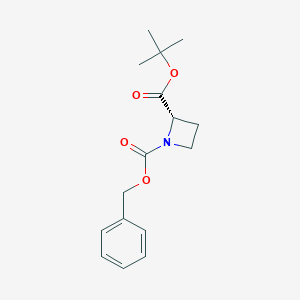
![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)
